
Rilpivirine Fumarate Salt
Vue d'ensemble
Description
Rilpivirine Fumarate Salt is a pharmaceutical compound used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This compound is known for its high potency, longer half-life, and reduced side-effect profile compared to older NNRTIs .
Mécanisme D'action
Target of Action
Rilpivirine Fumarate Salt, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .
Mode of Action
Rilpivirine binds to reverse transcriptase in a non-competitive manner . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduce the chance of resistance compared to other NNRTIs .
Biochemical Pathways
The primary biochemical pathway affected by Rilpivirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This action disrupts the viral life cycle and helps to control the spread of the virus within the body.
Pharmacokinetics
Rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . After oral administration, Rilpivirine reaches peak levels in the blood plasma within 4 to 5 hours . It is highly bound to plasma proteins (99.7%), primarily to albumin . Rilpivirine undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) 3A system . The elimination of Rilpivirine from plasma is slow, with a terminal half-life of approximately 50 hours after oral administration .
Result of Action
The primary result of Rilpivirine’s action is the inhibition of HIV-1 replication, which helps to control the spread of the virus within the body . This leads to a decrease in viral load and an increase in CD4+ cell count, improving the overall health and immune function of individuals with HIV-1 .
Action Environment
The action of Rilpivirine can be influenced by various environmental factors. For instance, Rilpivirine is to be taken with a meal to optimize absorption, as its peak concentration and area under the plasma concentration-time curve were decreased under fasting conditions . Additionally, Rilpivirine cannot be coadministered with a number of other drugs due to induction of the CYP3A4 enzyme or increase in gastric pH . Therefore, the efficacy and stability of Rilpivirine can be affected by dietary habits and concomitant medication use.
Analyse Biochimique
Biochemical Properties
Rilpivirine Fumarate Salt interacts with the reverse transcriptase enzyme of the HIV virus. It binds to the enzyme and inhibits its activity, thereby preventing the conversion of viral RNA into DNA . This interaction is crucial in halting the replication of the virus within the host cell .
Cellular Effects
This compound has a profound impact on cellular processes. By inhibiting the reverse transcriptase enzyme, it prevents the integration of viral DNA into the host cell’s genome . This disruption in the viral life cycle prevents the production of new virus particles and reduces viral load within the body .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding inhibits the enzyme’s activity and prevents the conversion of viral RNA into DNA . The inhibition of this key step in the viral life cycle effectively halts the replication of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained antiviral activity over time . Its long elimination half-life allows for infrequent dosing, which can improve adherence to therapy .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied extensively. It has been observed that the drug exhibits a dose-dependent reduction in viral load . High doses of this compound can lead to adverse effects, underscoring the importance of appropriate dosing .
Metabolic Pathways
This compound is metabolized primarily by the CYP3A4 enzyme . Therefore, it can interact with other drugs that are metabolized by the same enzyme, leading to potential drug-drug interactions . Understanding these interactions is crucial for the safe and effective use of this compound .
Transport and Distribution
This compound is distributed throughout the body after administration . It can penetrate various tissues and cells, where it exerts its antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rilpivirine involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux conditions . This reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The process has been optimized to improve yield and reduce reaction time, including the use of microwave-promoted methods .
Industrial Production Methods
Industrial production of Rilpivirine Fumarate Salt involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring high purity and consistency. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Rilpivirine Fumarate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus type 1 (HIV-1) . It is often available as the monohydrochloride salt under the brand name EDURANTTM in tablet form . While the query specifies "Rilpivirine Fumarate Salt," the provided search results primarily discuss rilpivirine and its hydrochloride salt.
Pharmaceutical Applications
- Treatment of HIV-1: Rilpivirine is approved for the treatment of HIV-1 as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
-
Combination Therapy: Rilpivirine is often used in combination with other antiretroviral drugs. A study mentions a single-tablet regimen of Dolutegravir plus Rilpivirine, which has demonstrated effectiveness and safety in treatment-experienced individuals living with HIV .
Real-world evidence studies demonstrate the safety and effectiveness of drugs based on data from a broad patient base in routine clinical settings . -
Efficacy: A real-world multicenter study showed that a two-drug regimen (2DR) with rilpivirine (RPV) plus Dolutegravir (DTG) had similar effectiveness in treatment-experienced patients as three-drug regimens (3DRs) . The effectiveness was 96.2% by intention-to-treat (ITT) analysis .
Virological failure was observed in 0.69% of patients, with minor issues (blips) in 3.5% . - Improved Lipid Profile: The mean lipid profile improved with Rilpivirine/Dolutegravir, showing reductions in TC/HDLc ratio and LDLc .
Rilpivirine Synthesis and Purification
- Improved Processes: There are improved processes for preparing rilpivirine or its pharmaceutically acceptable salts, which leads to high product yield and quality . These improvements include the use of phase transfer catalysts and purification techniques .
- Purification Methods: Purification methods involve either purification of rilpivirine free base in one or more solvents or the formation of acid addition salts of rilpivirine free base . The purification of rilpivirine free base can be done with a novel solvent system, which minimizes impurities, including the unwanted Z-isomer, without hot filtrations .
- Salts of Rilpivirine: The invention also provides acid addition salts of rilpivirine and processes for their preparation . Examples include rilpivirine salicylate salt and rilpivirine glycolate salt .
- Purity: Processes can yield rilpivirine acid addition salts with a chemical purity of at least about 99.8%, as measured by HPLC . The purification process can yield rilpivirine or its pharmaceutically acceptable salts substantially free of its Z-isomer . The hydrochloride salt obtained may have a purity equal to or greater than about 99.5%, as determined by HPLC .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etravirine: Another NNRTI with a similar mechanism of action but different binding properties.
Efavirenz: An older NNRTI with a higher side-effect profile and shorter half-life.
Nevirapine: One of the first NNRTIs developed, with a different resistance profile compared to Rilpivirine.
Uniqueness
Rilpivirine Fumarate Salt stands out due to its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs like Efavirenz and Nevirapine . Its ability to maintain effectiveness against various mutant strains of HIV-1 also makes it a valuable option in antiretroviral therapy .
Activité Biologique
Rilpivirine fumarate salt is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1. This compound exhibits significant antiviral activity and has been studied extensively for its efficacy, safety, and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, resistance patterns, and clinical case studies.
Rilpivirine functions by inhibiting the reverse transcriptase enzyme of HIV-1 in a non-competitive manner. It binds to the NNRTI binding pocket on the enzyme, inducing conformational changes that impair its function. This action effectively blocks both RNA and DNA-dependent DNA polymerase activities, crucial for viral replication. Importantly, rilpivirine does not inhibit human DNA polymerases α, β, or γ, which minimizes potential toxicity to host cells .
Pharmacodynamics
Antiviral Activity:
Rilpivirine demonstrates potent activity against a range of wild-type HIV-1 strains and certain NNRTI-resistant variants. Its structure allows it to maintain effectiveness even against viruses that have developed resistance to first-generation NNRTIs like efavirenz and nevirapine .
Resistance Mechanisms:
Resistance to rilpivirine can arise through specific mutations in the reverse transcriptase gene, notably E138K and M184I. These mutations can significantly reduce the drug's efficacy, leading to virological failure . However, rilpivirine retains activity against many other resistant strains due to its unique binding characteristics .
Pharmacokinetics
Rilpivirine is administered orally, with a recommended dose of 25 mg once daily. It reaches peak plasma concentration (Cmax) approximately 3-4 hours after administration. Studies indicate that the mean area under the curve (AUC) for rilpivirine is 2235 ± 851 ng*h/mL, with Cmax values of 247 ng/mL in healthy subjects and 138.6 ng/mL in HIV-infected patients .
Table 1: Pharmacokinetic Profile of Rilpivirine
Parameter | Value |
---|---|
Recommended Dose | 25 mg once daily |
Time to Cmax | 3-4 hours |
Mean AUC | 2235 ± 851 ng*h/mL |
Cmax (Healthy Subjects) | 247 ng/mL |
Cmax (HIV Patients) | 138.6 ng/mL |
Clinical Efficacy
Case Studies:
- SWORD Trials: The SWORD-1 and SWORD-2 trials evaluated the efficacy of switching from a three-drug regimen to a two-drug regimen comprising dolutegravir and rilpivirine. Results indicated non-inferiority in maintaining viral suppression over 48 weeks .
- Real-World Evidence: A multicenter study reported an effectiveness rate of 96.2% for patients on a rilpivirine-based regimen over a median follow-up of 14 months. Virological failures were rare (0.69%), demonstrating strong real-world efficacy .
Safety Profile
Rilpivirine is generally well-tolerated, with common side effects including headache and insomnia. Notably, it has been shown not to significantly prolong the QTc interval at therapeutic doses; however, higher doses may lead to modest prolongation .
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Headache | Common |
Insomnia | Common |
QTc Prolongation | Dose-dependent |
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAODINWNSISMP-AVRNHWNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.